(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride
Description
This compound is a pyrimidine derivative featuring a 6-chloro and 2-methylsulfanyl substituent on the pyrimidine ring, coupled with a pyrrolidin-3-yl-amine group. Its molecular formula is C₉H₁₂Cl₂N₄S (base: C₉H₁₁ClN₄S · HCl), with a molecular weight of 279.07 g/mol. The pyrrolidine moiety enhances conformational flexibility, a trait valuable in drug design .
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S.ClH/c1-15-9-13-7(10)4-8(14-9)12-6-2-3-11-5-6;/h4,6,11H,2-3,5H2,1H3,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYONVIVZCXPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Pyrrolidin-3-yl-amine
Key intermediate : 4,6-Dichloro-2-methylsulfanylpyrimidine serves as the primary precursor. Selective substitution at the 4-position is achieved using pyrrolidin-3-yl-amine under controlled conditions.
Procedure:
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Reaction Setup :
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Reaction Progress :
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Isolation :
Mechanistic Insight:
The 4-position of 4,6-dichloro-2-methylsulfanylpyrimidine is more electrophilic due to electron-withdrawing effects of the methylsulfanyl group, favoring selective substitution.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability and solubility.
Procedure:
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Acid Treatment :
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Crystallization :
Yield : 85–90%.
Characterization :
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¹H NMR (400 MHz, DMSO-d₆): δ 2.55 (s, 3H, SCH₃), 3.15–3.45 (m, 4H, pyrrolidine), 4.20 (m, 1H, NH), 6.85 (s, 1H, pyrimidine-H).
Optimization Strategies
Solvent and Base Selection
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Optimal Solvent : THF outperforms DMF or DMSO in minimizing side reactions (e.g., disubstitution at 6-position).
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Base Influence : NaHMDS ensures deprotonation of pyrrolidin-3-yl-amine without degrading the pyrimidine core.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NaHMDS/THF | 75 | 97 | High selectivity for 4-position |
| K₂CO₃/DMF | 62 | 89 | Simplified workup |
| Et₃N/CH₃CN | 58 | 85 | Cost-effective base |
Note : NaHMDS/THF is the preferred method for industrial-scale synthesis due to reproducibility.
Analytical Characterization
Spectral Data
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the pyrrolidine ring and planar pyrimidine core.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, halides, and suitable solvents
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties, particularly in the development of novel drugs targeting various diseases. Its structure suggests activity against specific biological targets, including enzymes and receptors involved in disease pathways.
Case Study: Kinase Inhibition
Research indicates that this compound may inhibit certain kinases, which are crucial in cancer signaling pathways. The binding affinity and selectivity for these kinases are under investigation, with preliminary results showing promise for anticancer applications.
Biological Studies
In biological research, (6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride serves as a tool to study cellular mechanisms. Its ability to modulate enzyme activity allows researchers to dissect complex biochemical pathways.
Case Study: Enzyme Modulation
A study demonstrated that this compound effectively modulates the activity of specific enzymes involved in metabolic processes, suggesting its potential as a biochemical probe for further exploration of metabolic regulation.
Material Science
The compound is also explored for its utility in developing new materials with specific chemical properties. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules.
Case Study: Polymer Synthesis
Research has shown that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability, making them suitable for advanced applications in materials science.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structural analogs:
Key Observations :
- Substituent Effects: Chloro (Cl): Enhances electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., cross-coupling reactions) . Methylsulfanyl (SMe): Increases lipophilicity and may stabilize the molecule via sulfur-mediated interactions (e.g., hydrogen bonding or π-π stacking) .
- Amine Group Variations :
Pharmacological and Chemical Implications
Biological Activity
(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H14ClN4S
- Molecular Weight : 281.205 g/mol
- CAS Number : 42533548
The compound features a pyrimidine ring substituted with a chloro and methylsulfanyl group, which contributes to its biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer properties. For instance, it has been shown to interact with tubulin at the colchicine binding site, leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of specific kinases involved in cancer progression. For example, in related studies, structural modifications around the pyrrolidine and pyrimidine moieties have resulted in enhanced selectivity for certain kinases such as JNK3, which is implicated in neuronal apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrrolidine and pyrimidine rings significantly affect biological activity. The introduction of different substituents can enhance or reduce the inhibitory effects on target enzymes. For instance, variations in the substituent at the C5 and C6 positions of the pyrimidine ring have been correlated with changes in selectivity and potency against various biological targets .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited an IC50 value indicative of strong inhibition against certain cancer cell lines. The compound's mechanism was linked to disruption of microtubule dynamics .
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to significant tumor regression compared to control groups. The pharmacokinetic profile suggests good oral bioavailability and brain penetration, making it a candidate for further development in treating central nervous system malignancies .
- Comparative Analysis : A comparative analysis with other pyrimidine derivatives revealed that this particular compound outperformed several analogs in terms of selectivity and potency against target kinases involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride, and how can purity be optimized?
- Methodology : A common approach involves coupling 6-chloro-2-methylsulfanyl-pyrimidin-4-amine derivatives with pyrrolidin-3-yl-amine under acidic conditions. For example, analogous syntheses of pyrimidine-pyrrolidine hybrids use HCl/dioxane for Boc-deprotection and salt formation, achieving >95% purity after recrystallization in ethanol-dichloromethane . Purity optimization includes monitoring reaction progress via TLC (Rf ~0.4 in MeOH:CHCl₃, 1:5) and final characterization by NMR (e.g., δ 2.61 ppm for methylsulfanyl protons) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for pyrimidine (δ 7.8–8.5 ppm) and pyrrolidine (δ 3.2–4.0 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.768 for C₁₅H₁₆ClN₃) with <5 ppm error .
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for ≥98% purity validation .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). For poor solubility, use surfactants (e.g., 0.1% Tween-80) .
- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 14 days, monitoring via HPLC. Hydrochloride salts generally exhibit superior stability in aqueous buffers compared to free bases .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?
- Methodology : Use the SHELX suite for refinement:
- SHELXD : Solve phases via dual-space recycling for small molecules.
- SHELXL : Apply TWIN/BASF commands for twinned data and PART instructions for disordered moieties .
- Validate with the CCP4 suite (e.g., REFMAC5 for macromolecular cross-validation) .
Q. What statistical approaches address discrepancies between in vitro potency and crystallographic binding data?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify flexible regions .
- Bayesian Modeling : Correlate IC₅₀ values with occupancy scores from electron density maps (e.g., using Phenix ).
Q. How do environmental factors (e.g., pH, light) influence degradation pathways of this compound?
- Methodology :
- Forced Degradation Studies : Expose to UV (254 nm, 48 hrs), acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative conditions (3% H₂O₂). Monitor degradation products via LC-MS .
- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to assess environmental fate .
Q. What strategies improve selectivity in kinase inhibition assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
